An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Imidazolidinedione Derivative CAS 24868-20-0 (Dantrolene Sodium Hemihydrate)
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Imidazolidinedione Derivative CAS 24868-20-0 (Dantrolene Sodium Hemihydrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the 2,4-imidazolidinedione derivative with CAS number 24868-20-0, chemically known as Dantrolene sodium hemiheptahydrate. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental insights, and visualizations of its biological mechanism.
Chemical Identity and Structure
Dantrolene sodium hemiheptahydrate is the hydrated sodium salt of Dantrolene, a direct-acting skeletal muscle relaxant.[1][2] Its chemical structure is characterized by a hydantoin core linked to a nitrophenyl-substituted furan ring.[3] The presence of the sodium salt and water of hydration significantly influences its physical properties compared to the free acid form (Dantrolene, CAS 7261-97-4).
Table 1: Chemical Identification
| Identifier | Value |
| Compound Name | Dantrolene sodium hemiheptahydrate |
| CAS Number | 24868-20-0 |
| Synonyms | Dantamacrin, Dantrium, F-440 |
| IUPAC Name | disodium;bis(3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate);heptahydrate[4][5] |
| Chemical Formula | C₂₈H₃₂N₈Na₂O₁₇[4] |
| Molecular Weight | 798.58 g/mol [4] |
| Free Acid (Dantrolene) | CAS: 7261-97-4, Molecular Formula: C₁₄H₁₀N₄O₅, Molecular Weight: 314.25 g/mol [6] |
Physicochemical Properties
The physicochemical properties of Dantrolene sodium hemiheptahydrate are crucial for its formulation, delivery, and biological activity. The compound is an orange, odorless, and tasteless powder.[3][6]
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Orange crystalline powder[3][7] | |
| Melting Point | 279-280 °C (for free acid, Dantrolene)[7] | The hydrated sodium salt likely decomposes upon heating. |
| Solubility | Slightly soluble in water.[7][8] Solubility increases in alkaline solutions.[3][7] Soluble in DMSO (12-33 mg/mL).[9][10][11][12] Insoluble in ethanol.[11][13] | The poor water solubility of Dantrolene is a known challenge in its formulation. |
| pKa | 8.23 (Strongest Acidic, for Dantrolene)[1][5] | This value pertains to the free acid form. |
| LogP | 1.26 - 1.61 (for Dantrolene)[5] | Indicates moderate lipophilicity of the free acid. |
| Stability | Stable in light, air, and heat. Hydrolyzes in water.[6] | The azomethine bond is susceptible to acid-catalyzed hydrolysis. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies can be applied.
General Protocol for Solubility Determination:
A standard method for determining the solubility of a compound like Dantrolene sodium hemiheptahydrate in a specific solvent (e.g., water, ethanol, DMSO) at a given temperature involves the following steps:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to maintain the temperature during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Mechanism of Action and Signaling Pathway
Dantrolene sodium exerts its muscle relaxant effect by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) in skeletal muscle cells.[1][2] This action is achieved through its binding to the ryanodine receptor 1 (RyR1), a major calcium release channel on the SR membrane.[1] By modulating the activity of this channel, Dantrolene effectively uncouples muscle excitation from contraction.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. medsinfo.com.au [medsinfo.com.au]
- 4. Dantrolene sodium hemiheptahydrate | C28H32N8Na2O17 | CID 9568637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]
- 8. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. apexbt.com [apexbt.com]
